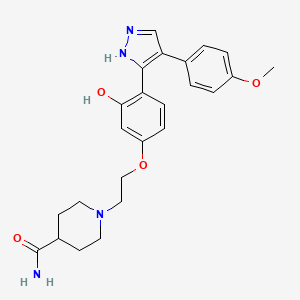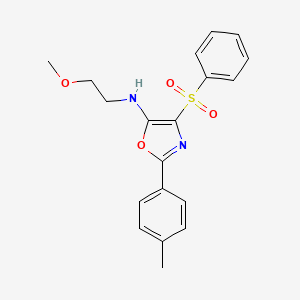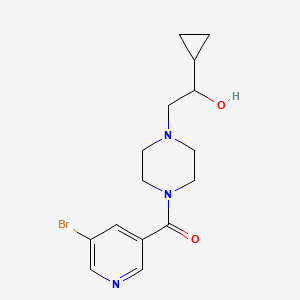![molecular formula C8H16N4O2 B2357306 N-[(2S)-2-azidopropil]carbamato de tert-butilo CAS No. 677028-27-2](/img/structure/B2357306.png)
N-[(2S)-2-azidopropil]carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-2-azidopropyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-azidopropyl moiety
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(2S)-2-azidopropyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azide group can be selectively introduced into biomolecules for subsequent click chemistry reactions.
Medicine: In medicinal chemistry, tert-butyl N-[(2S)-2-azidopropyl]carbamate is explored for its potential as a prodrug. The azide group can be converted to an amine in vivo, releasing the active drug molecule.
Industry: In the materials science industry, this compound is used in the development of functionalized polymers and advanced materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-2-azidopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable azide source. One common method is the reaction of tert-butyl carbamate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[(2S)-2-azidopropyl]carbamate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2S)-2-azidopropyl]carbamate can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF or acetonitrile, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, or lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts, suitable alkyne partners.
Major Products Formed:
Substitution: Various substituted carbamates.
Reduction: tert-Butyl N-[(2S)-2-aminopropyl]carbamate.
Cycloaddition: Triazole derivatives.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-2-azidopropyl]carbamate involves the reactivity of the azide group. The azide group can undergo reduction to form an amine, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through chemical reactions.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler analog without the azide group, used as a protecting group for amines.
tert-Butyl N-[(2S)-2-aminopropyl]carbamate: The reduced form of tert-butyl N-[(2S)-2-azidopropyl]carbamate.
Benzyl carbamate: Another carbamate compound used in organic synthesis and as a protecting group.
Uniqueness: tert-Butyl N-[(2S)-2-azidopropyl]carbamate is unique due to the presence of the azide group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and functional materials.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-2-azidopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYGAKJURINKV-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2357229.png)





![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)
![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)
